4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine 4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine
Brand Name: Vulcanchem
CAS No.: 627832-96-6
VCID: VC5172807
InChI: InChI=1S/C18H18N2O4S2/c21-26(22,14-7-2-1-3-8-14)18-17(19-12-13-6-4-10-23-13)24-16(20-18)15-9-5-11-25-15/h1-3,5,7-9,11,13,19H,4,6,10,12H2
SMILES: C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C18H18N2O4S2
Molecular Weight: 390.47

4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine

CAS No.: 627832-96-6

Cat. No.: VC5172807

Molecular Formula: C18H18N2O4S2

Molecular Weight: 390.47

* For research use only. Not for human or veterinary use.

4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine - 627832-96-6

Specification

CAS No. 627832-96-6
Molecular Formula C18H18N2O4S2
Molecular Weight 390.47
IUPAC Name 4-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
Standard InChI InChI=1S/C18H18N2O4S2/c21-26(22,14-7-2-1-3-8-14)18-17(19-12-13-6-4-10-23-13)24-16(20-18)15-9-5-11-25-15/h1-3,5,7-9,11,13,19H,4,6,10,12H2
Standard InChI Key UMXHULPOVLFJHP-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4

Introduction

Molecular Formula and Weight

  • Molecular Formula: C16H18N2O4S2

  • Molecular Weight: 382.45 g/mol .

Structural Features

The compound consists of:

  • A benzenesulfonyl group, which is known for its electron-withdrawing properties and potential role in enhancing biological activity.

  • A 1,3-oxazole ring, a heterocyclic structure often found in bioactive molecules.

  • A thiophene ring, a sulfur-containing aromatic system that can contribute to lipophilicity and binding affinity in biological systems.

  • An oxolan (tetrahydrofuran) group, which provides flexibility to the molecule.

IUPAC Name

The IUPAC name for this compound is 4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine .

General Synthetic Strategy

The synthesis of this compound likely involves:

  • Functionalization of the oxazole ring with a thiophene substituent at position 2.

  • Introduction of the benzenesulfonyl group at position 4 through sulfonamide chemistry.

  • Attachment of the oxolan moiety via nucleophilic substitution or reductive amination.

Example Reaction Pathway

A plausible pathway could involve:

  • Formation of the oxazole core via cyclization of an appropriate precursor (e.g., an α-hydroxy ketone with an amide).

  • Thiophene substitution using electrophilic aromatic substitution or cross-coupling reactions.

  • Sulfonamide formation by reacting benzenesulfonyl chloride with the amine group on the oxazole ring.

  • Final functionalization with an oxolan group through reductive amination .

Potential Pharmacological Applications

Compounds containing sulfonamide groups and heterocyclic rings are often associated with:

  • Antimicrobial Activity: Sulfonamides are well-known for their antibacterial properties.

  • Anti-inflammatory Properties: Sulfonamide derivatives have shown COX inhibition in related studies .

  • Anticancer Potential: The presence of heterocyclic systems like oxazoles and thiophenes may enhance interactions with biological targets such as enzymes or receptors .

Toxicity Profile

While specific toxicity data for this compound is unavailable, structurally similar sulfonamides have shown moderate to high toxicity depending on substituents . Additional studies are needed to evaluate its safety profile.

Spectroscopic Characterization

For similar compounds, characterization typically includes:

  • NMR Spectroscopy: Proton and carbon signals corresponding to aromatic rings, sulfonamide groups, and heterocycles.

  • Mass Spectrometry: Molecular ion peak confirming molecular weight.

  • IR Spectroscopy: Characteristic peaks for sulfonamide (S=O stretch), C-H (aromatic), and N-H bonds.

Computational Insights

In silico studies could predict binding affinities to biological targets such as enzymes or receptors involved in inflammation or microbial resistance pathways .

Comparative Analysis with Related Compounds

FeatureTarget CompoundRelated Compounds
Core StructureOxazole ring with sulfonamide substitutionQuinazoline and thiazole derivatives
Biological ActivityPredicted antimicrobial, anti-inflammatory, or anticancer potentialCOX inhibitors, antimicrobial agents against multidrug-resistant strains
ToxicityUnknown but likely moderate based on sulfonamide analogsModerate to high toxicity observed in structurally similar compounds
Synthetic ComplexityRequires multi-step synthesis involving cyclization and functionalizationComparable complexity; often requires specialized reagents like sulfonyl chlorides or coupling agents

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